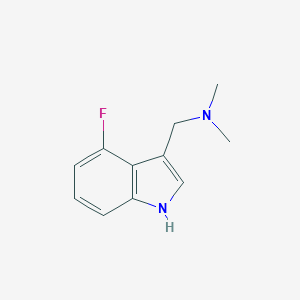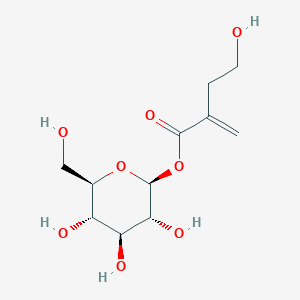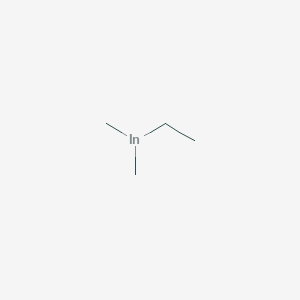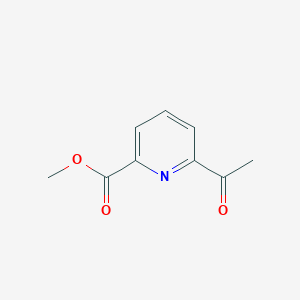
4-Fluorogramine
Descripción general
Descripción
4-Fluorogramine (4-FG) is a synthetic analogue of the naturally occurring neurotransmitter gamma-aminobutyric acid (GABA). It is a fluorinated analogue of the drug gamma-hydroxybutyrate (GHB). 4-FG has been studied for its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression. It has also been studied for its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
Protein Localization and Function in Living Cells and Animals : 4-Fluorogramine is used for studying protein localization and function in living cells, including HEK293T cells, and in living animals such as Caenorhabditis elegans (Baranczak et al., 2015).
Metabolic Imaging Agents for Tumors : 4-Fluoro-glutamines are potential metabolic imaging agents for tumors, especially those using glutamine as an alternative energy source. They could be used in positron emission tomography (PET) for in vivo imaging (Qu et al., 2011).
Quantifying Cellular Ca2+ Concentrations : Fluo-4, a new fluorescent dye, is used for quantifying cellular Ca2+ concentrations in a specific range, offering enhanced fluorescence emission and a larger dynamic range (Gee et al., 2000).
Detecting Fluoride in Water and Nerve Agents : this compound improves analytical methods for detecting fluoride in water and for detecting phosphorofluoridate nerve agents (Wade et al., 2010).
Evaluation of Central Dopaminergic Mechanisms : 4[18F]FluoroLmtyrosine (FMT) serves as a biochemical probe for the noninvasive evaluation of central dopaminergic mechanisms in vivo (Melega et al., 1989).
Medicinal Chemistry Applications : 4-Fluoropyrrolidine derivatives are useful in applications like dipeptidyl peptidase IV inhibitors, important in medicinal chemistry (Singh & Umemoto, 2011).
Mitochondrial Membrane Potential in Heart Failure : 4-(18)F-tetraphenylphosphonium is useful for in vivo PET measurement of mitochondrial membrane potential, potentially aiding in assessing heart failure pathophysiology and therapy (Gurm et al., 2012).
BODIPY-based Fluorescent Indicators : These indicators, based on a similar structure, are used for detecting various physical phenomena and biomolecules (Boens et al., 2012).
Psychedelic State Induction : 4-Fluoroamphetamine has been studied for its ability to induce a mild psychedelic state (Kuypers et al., 2019).
Cancer Treatment : 5-fluorouracil is widely used in the treatment of various human cancers, especially those of the gastrointestinal tract, breast, and ovary (Stevens et al., 1984).
Mecanismo De Acción
Target of Action
It’s worth noting that fluorinated compounds often interact with various enzymes and receptors in the body, altering their function and leading to therapeutic effects .
Mode of Action
Fluorinated compounds, in general, are known to interact with their targets in a manner that can lead to changes in the function of these targets . For instance, some fluorinated compounds can bind to enzymes, inhibiting their function and leading to therapeutic effects .
Biochemical Pathways
Fluorinated compounds can affect various biochemical pathways, depending on their specific targets .
Result of Action
The effects of fluorinated compounds can vary widely, depending on their specific targets and modes of action .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve changes in the stability, conformation, and folding behavior of the interacting molecules .
Cellular Effects
It is known that similar compounds can have significant effects on cellular processes . For example, they can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that similar compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-(4-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-10-5-3-4-9(12)11(8)10/h3-6,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYAFVBWLYCAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379049 | |
| Record name | 4-Fluorogramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101909-46-0 | |
| Record name | 4-Fluorogramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)



![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
